3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, carboxyethyl groups, and a unique dithia-tetrazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid involves multiple steps, starting with the preparation of the core dithia-tetrazatricyclo framework. This is typically achieved through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The aromatic rings and carboxyethyl groups are then introduced through subsequent substitution reactions, often using reagents such as halogenated aromatic compounds and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the substitution reactions. Purification of the final product would typically involve recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur and nitrogen atoms in the dithia-tetrazatricyclo framework.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated aromatic compounds and carboxylic acids are frequently used as reagents in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols
Scientific Research Applications
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2-carboxyethyl) Isocyanurate: A compound with a similar triazine core but different substituents.
Isocyanuric Acid Tris(2-carboxyethyl) Ester: Another related compound with a triazine core and carboxyethyl groups.
Uniqueness
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid is unique due to its complex structure, which includes a dithia-tetrazatricyclo framework. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C54H44N6O8S2 |
---|---|
Molecular Weight |
969.1 g/mol |
IUPAC Name |
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid |
InChI |
InChI=1S/C54H44N6O8S2/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68) |
InChI Key |
LTJDYGCWCCRPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.